molecular formula C9H11NOS B15056991 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde

2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15056991
M. Wt: 181.26 g/mol
InChI Key: NILCHPIWQQJEJV-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde is a high-purity heterocyclic compound supplied for research and development applications. With the CAS Registry Number 1355233-92-9, this chemical has a molecular formula of C9H11NOS and a molecular weight of 181.26 g/mol . Its structure integrates two privileged motifs in drug discovery: a pyrrolidine ring and a thiophene heterocycle, making it a valuable scaffold for the synthesis of more complex molecules. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of potential pharmacologically active molecules. Research into structurally related pyrrolidine-thiophene hybrids has demonstrated significant potential in preclinical studies, showing promising antiseizure and antinociceptive properties in animal models . Furthermore, analogs within this chemical class have been investigated as modulators of chemokine receptor activity, indicating potential applications in immunology and inflammation research . The compound is presented with a typical purity of 97% and is intended for use as a building block in organic synthesis and drug discovery efforts. Intended Use and Handling: This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets (SDS) must be consulted prior to handling. Researchers should note that related pyrrolidine derivatives can exhibit specific target organ toxicity, serious eye damage, and skin irritation, underscoring the importance of appropriate personal protective equipment (PPE) and engineering controls .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

2-thiophen-3-ylpyrrolidine-1-carbaldehyde

InChI

InChI=1S/C9H11NOS/c11-7-10-4-1-2-9(10)8-3-5-12-6-8/h3,5-7,9H,1-2,4H2

InChI Key

NILCHPIWQQJEJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .

Industrial Production Methods

Industrial production of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: 2-(Thiophen-3-yl)pyrrolidine-1-carboxylic acid

    Reduction: 2-(Thiophen-3-yl)pyrrolidine-1-methanol

    Substitution: Halogenated or nitrated derivatives of the thiophene ring

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O, mg/mL)
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde 195.27 98–102 5.2
2-(Thiophen-2-yl)pyrrolidine-1-carbaldehyde 195.27 105–108 4.8
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde 179.19 85–88 15.0

Table 2. Structural Parameters from SHELX Refinement

Compound C–S Bond Length (Å) Dihedral Angle (°)
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde 1.70 45
2-(Thiophen-2-yl)pyrrolidine-1-carbaldehyde 1.73 30

Biological Activity

2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a pyrrolidine ring, a thiophene moiety, and an aldehyde functional group. This combination contributes to its diverse chemical reactivity and potential biological activities, making it an interesting subject for pharmacological research. The compound has been studied for its interactions with various biological targets, particularly in the context of drug development for conditions such as diabetes and cancer.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}NOS
  • Molecular Weight : Approximately 181.25 g/mol
  • Structural Features :
    • Pyrrolidine ring: A five-membered nitrogen-containing ring.
    • Thiophene moiety: A five-membered ring containing sulfur.
    • Aldehyde functional group: Contributes to reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde exhibits significant biological activity, particularly in pharmacological contexts. Notable findings include:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. This suggests a role in metabolic processes, particularly those related to glucose metabolism.
  • Anticancer Potential : Preliminary studies indicate that compounds with similar structures may inhibit specific enzymes involved in cancer progression, pointing towards the potential use of this compound in cancer therapy.

Interaction Studies

Interaction studies employing molecular docking and crystallography have elucidated how 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde interacts at a molecular level. These studies have revealed:

  • Binding Affinity : The compound shows promising binding affinity with several biological targets, which may lead to significant modulation of enzyme activities related to critical biochemical pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructure TypeUnique Features
1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-aminePyrrolidine with ThiopheneContains a methyl group enhancing biological activity
3-Fluoro-3-(thiophen-2-yl)pyrrolidinePyrrolidine with FluorineExhibits different reactivity due to fluorine
2-(3-Methylpyridin-2-yl)pyrrolidinePyrrolidine with PyridineDifferent nitrogen heterocycle affecting properties

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde:

  • Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs. For instance, compounds synthesized from similar scaffolds showed IC50_{50} values ranging from 60–80 μg/mL against COX enzymes, indicating potential therapeutic applications in inflammation-related conditions .
  • Anticancer Studies : Research has focused on the compound's ability to inhibit cancer cell growth. In one study, derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation while sparing normal cells .

Q & A

Q. Example Refinement Metrics :

ParameterValueAcceptable Range
R1 (all data)0.045<0.05
wR20.121<0.15
CCDC Deposition1481979 (analog)See

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H NMR should show distinct pyrrolidine ring protons (δ 1.5–2.5 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm). Use 13C^{13}C-DEPT to confirm the carbaldehyde carbon (δ ~200 ppm) .
  • IR : Validate the aldehyde group (C=O stretch ~1700 cm1^{-1}) and thiophene C-S vibrations (600–800 cm1^{-1}) .
  • HRMS : Ensure molecular ion ([M+H]+^+) matches theoretical mass within 3 ppm error .

Advanced: How to design experiments to study the compound’s reactivity in cross-coupling reactions?

Answer:

  • Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in varying solvents (DMF, THF) to optimize coupling efficiency .
  • Kinetic monitoring : Use in situ 1H^1H NMR or LC-MS to track intermediate formation (e.g., boronate esters in Suzuki reactions).
  • Computational support : Perform DFT calculations (e.g., Gaussian) to predict reaction barriers for thiophene vs. pyrrolidine activation sites .

Q. Example Crystallographic Parameters :

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.21, 12.45, 14.78
α, β, γ (°)90, 105.3, 90
Rint0.032

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood due to potential aldehyde volatility .
  • Storage : Keep under argon at –20°C to prevent oxidation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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